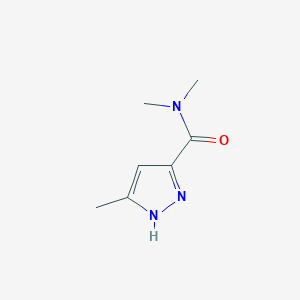![molecular formula C9H6ClNO4 B12877618 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chlorinated carboxylic acids under specific conditions. One common method includes the use of 2-aminophenol and thiourea at 200°C for 2 hours to produce benzoxazole-2-thiol, which is then reacted with methyl chloroacetate in methanol at reflux for 6 hours .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated position.
Common Reagents and Conditions
Oxidation: Cold potassium permanganate, chromic acid, and ozone can be used to open the oxazole ring.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols are often used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating various biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its carboxy(hydroxy)methyl group enhances its solubility and reactivity compared to other benzoxazole derivatives.
Propiedades
Fórmula molecular |
C9H6ClNO4 |
|---|---|
Peso molecular |
227.60 g/mol |
Nombre IUPAC |
2-(4-chloro-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClNO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
Clave InChI |
RXZQCFMOVMRWFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)








![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)



